Chemical properties of 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid
Chemical properties of 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid
Title: 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic Acid: A Privileged Scaffold for Advanced Drug Discovery
Executive Summary
The compound 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid represents a highly versatile and biologically privileged scaffold in modern medicinal chemistry. Featuring a fused bicyclic system, this molecule provides a rigid pharmacophore that has been extensively leveraged in the development of novel therapeutics. This technical guide provides an in-depth analysis of its physicochemical properties, outlines self-validating synthetic workflows for its functionalization, and explores its pharmacological significance.
Physicochemical Profiling & Structural Causality
Understanding the molecular architecture of (CAS: 923205-85-0) is critical for rational drug design[1]. The molecule consists of an isoxazole ring fused to a pyridine core, presenting a planar structure capable of deep intercalation into narrow enzymatic binding pockets.
Causality of Structural Features:
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3-Isopropyl Group: The addition of this branched aliphatic chain provides localized lipophilic bulk. This steric shielding protects the isoxazole oxygen from premature enzymatic cleavage while enhancing the overall membrane permeability of the molecule.
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5-Carboxylic Acid: This moiety acts as a critical hydrogen-bond donor and acceptor. More importantly, it serves as the primary synthetic handle for library generation via amidation or esterification.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| IUPAC Name | 3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid | Standardized nomenclature defining the[1]. |
| CAS Number | 923205-85-0 | Unique identifier for[1]. |
| Molecular Formula | C10H10N2O3 | Defines the baseline for mass calculations[1]. |
| Monoisotopic Mass | 206.06914 Da | Critical exact mass target for of the core[1]. |
| H-Bond Donors | 1 | Carboxylic acid OH facilitates target binding via H-bonding[1]. |
| H-Bond Acceptors | 4 | N and O atoms act as key interaction points in receptor pockets[1]. |
Biological Significance & Pharmacological Workflows
Derivatives of the isoxazolo[5,4-b]pyridine core exhibit a broad spectrum of biological activities. Recent pharmacological evaluations have demonstrated that sulfonamide and amide derivatives synthesized from this core possess significant[2].
For instance, specific sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown potent antimicrobial activity against Gram-negative pathogens, including Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922)[2]. Furthermore, these compounds exhibit marked antiproliferative effects, achieving a 50% inhibition of proliferation in the MCF-7 breast carcinoma cell line[2]. Beyond oncology and infectious diseases, the isoxazolo[5,4-b]pyridine framework is also recognized for its[3].
Workflow for the synthesis and biological screening of isoxazolopyridine derivatives.
Synthetic Methodology: Microwave-Assisted Functionalization
To leverage this scaffold for drug discovery, the 5-carboxylic acid must be efficiently converted into diverse amides. Microwave-assisted synthesis is highly recommended for isoxazolo[5,4-b]pyridines, as it significantly while reducing reaction times[4].
Protocol: Self-Validating Microwave-Assisted Amidation Objective: To synthesize biologically active amide derivatives while preserving the integrity of the isoxazole core.
Step 1: Carboxylic Acid Activation
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Procedure: Dissolve 1.0 eq of 3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes.
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Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in forming active esters with sterically hindered heterocyclic carboxylic acids. DIPEA is utilized as a non-nucleophilic base; it deprotonates the carboxylic acid without inducing base-catalyzed ring-opening of the sensitive isoxazole core.
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Self-Validation Checkpoint: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The detection of the methyl ester intermediate confirms successful activation, validating the system before the amine is introduced.
Step 2: Nucleophilic Addition via Microwave Irradiation
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Procedure: Add 1.1 eq of the desired primary or secondary amine to the reaction vial. Seal the vessel and subject it to microwave irradiation at 90°C for 15 minutes (Power = 240 W)[4].
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Causality: Microwave irradiation provides rapid, uniform kinetic energy that drives the nucleophilic acyl substitution to completion in minutes. This avoids the prolonged thermal stress of conventional heating, which often leads to the degradation of the isoxazole ring and the formation of intractable tarry byproducts[4].
Step 3: Workup and Isolation
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Procedure: Quench the reaction mixture by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: The use of ice-cold water forces the precipitation of the highly lipophilic amide derivative while simultaneously hydrolyzing any unreacted active ester back to the water-soluble carboxylic acid, simplifying purification.
Step 4: Analytical Validation
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Procedure: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. Purify via flash column chromatography if baseline impurities are present. Confirm the final structure using High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.
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Causality: In ¹H NMR, the preservation of the isopropyl protons (a distinct doublet for the methyl groups and a multiplet for the methine proton) alongside the appearance of the new amide proton confirms that the core structure remained intact during the harsh coupling conditions.
References
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Title: 923205-85-0 (C10H10N2O3) - PubChemLite Source: PubChemLite Database (uni.lu) URL: [Link]
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Title: Synthesis and Antibacterial Activity of New Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives Source: PubMed (nih.gov) / Acta Poloniae Pharmaceutica URL: [Link]
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Title: Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water Source: ACS Publications (acs.org) URL: [Link]
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Title: Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview) Source: Springer / Chemistry of Heterocyclic Compounds (dntb.gov.ua) URL: [Link]
Sources
- 1. PubChemLite - 923205-85-0 (C10H10N2O3) [pubchemlite.lcsb.uni.lu]
- 2. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview) [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
